2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic Acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, tryptophan, is coupled to the growing peptide chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: Steps 2 and 3 are repeated for the remaining glycine residues.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product is of high purity .
Chemical Reactions Analysis
Types of Reactions
2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic Acid can undergo various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The peptide can participate in substitution reactions, particularly at the amino and carboxyl termini.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used under controlled conditions.
Substitution: Reagents like dicyclohexylcarbodiimide (DCC) are used for coupling reactions during peptide synthesis.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of radical cations and deprotonated forms .
Scientific Research Applications
2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis and reactions.
Biology: The peptide is studied for its role in protein-protein interactions and enzyme-substrate specificity.
Industry: The compound is used in the development of new materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of 2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic Acid involves its interaction with specific molecular targets. The tryptophan residue plays a crucial role in binding to receptors or enzymes, facilitating various biochemical processes. The peptide can act as a substrate for proteolytic enzymes, leading to the formation of smaller bioactive peptides .
Comparison with Similar Compounds
Similar Compounds
H-Gly-Trp-Gly-OH: A tripeptide with similar properties but lacking one glycine residue.
H-Gly-Gly-Trp-OH: Another tripeptide with a different sequence arrangement.
H-Trp-Gly-Gly-OH: A tripeptide with the tryptophan residue at the N-terminus.
Uniqueness
2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic Acid is unique due to its specific sequence, which imparts distinct biochemical properties. The presence of two glycine residues flanking the tryptophan allows for flexibility and specific interactions with molecular targets, making it valuable in research applications .
Properties
IUPAC Name |
2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O5/c18-6-14(23)22-13(17(27)21-8-15(24)20-9-16(25)26)5-10-7-19-12-4-2-1-3-11(10)12/h1-4,7,13,19H,5-6,8-9,18H2,(H,20,24)(H,21,27)(H,22,23)(H,25,26)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSNQAKIOXZJMH-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427215 |
Source
|
Record name | CTK0I7290 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24591-52-4 |
Source
|
Record name | CTK0I7290 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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